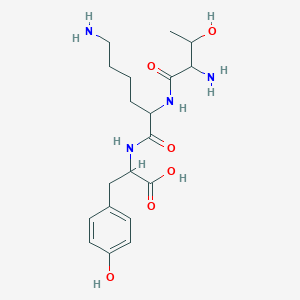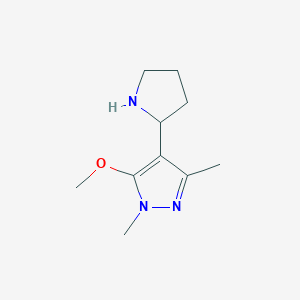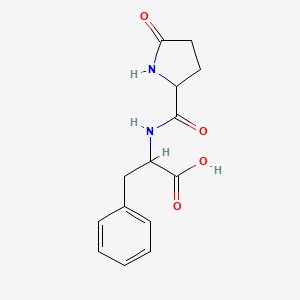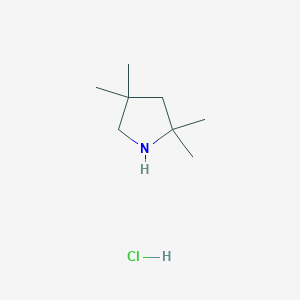![molecular formula C26H34N2O6 B12108927 N6-[(1,1-Dimethylethoxy)carbonyl]-N2-[(phenylmethoxy)carbonyl]-L-lysine-phenylmethyl Ester](/img/structure/B12108927.png)
N6-[(1,1-Dimethylethoxy)carbonyl]-N2-[(phenylmethoxy)carbonyl]-L-lysine-phenylmethyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Lysine, N6-[(1,1-diMethylethoxy)carbonyl]-N2-[(phenylMethoxy)carbonyl]-, phenylMethyl ester is a derivative of the essential amino acid L-lysine. This compound is often used in peptide synthesis and as a protecting group in organic chemistry. It is characterized by the presence of both N6-[(1,1-diMethylethoxy)carbonyl] and N2-[(phenylMethoxy)carbonyl] groups, which provide stability and prevent unwanted reactions during synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine, N6-[(1,1-diMethylethoxy)carbonyl]-N2-[(phenylMethoxy)carbonyl]-, phenylMethyl ester typically involves the protection of the amino groups of L-lysine. The process begins with the reaction of L-lysine with di-tert-butyl dicarbonate (Boc2O) to protect the N6-amino group, forming N6-[(1,1-diMethylethoxy)carbonyl]-L-lysine. Subsequently, the N2-amino group is protected by reacting with benzyl chloroformate (Cbz-Cl), resulting in N2-[(phenylMethoxy)carbonyl]-N6-[(1,1-diMethylethoxy)carbonyl]-L-lysine. Finally, the carboxyl group is esterified with benzyl alcohol to yield the phenylMethyl ester derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves precise control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity. Advanced purification techniques, such as recrystallization and chromatography, are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
L-Lysine, N6-[(1,1-diMethylethoxy)carbonyl]-N2-[(phenylMethoxy)carbonyl]-, phenylMethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester and carbamate protecting groups can be hydrolyzed under acidic or basic conditions to yield L-lysine.
Reduction: The phenylMethoxy group can be reduced to a hydroxyl group using hydrogenation or other reducing agents.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products Formed
Hydrolysis: L-lysine and corresponding alcohols.
Substitution: Various substituted lysine derivatives.
Reduction: L-lysine derivatives with hydroxyl groups.
Applications De Recherche Scientifique
L-Lysine, N6-[(1,1-diMethylethoxy)carbonyl]-N2-[(phenylMethoxy)carbonyl]-, phenylMethyl ester is widely used in scientific research, particularly in:
Peptide Synthesis: As a protected amino acid, it is used in the stepwise synthesis of peptides, preventing unwanted side reactions.
Drug Development: It serves as a building block for the synthesis of peptide-based drugs and prodrugs.
Bioconjugation: The protected groups allow for selective modification of lysine residues in proteins and peptides, facilitating the study of protein function and interactions.
Material Science: It is used in the synthesis of functionalized polymers and materials with specific properties.
Mécanisme D'action
The mechanism of action of L-Lysine, N6-[(1,1-diMethylethoxy)carbonyl]-N2-[(phenylMethoxy)carbonyl]-, phenylMethyl ester primarily involves its role as a protecting group. The N6-[(1,1-diMethylethoxy)carbonyl] and N2-[(phenylMethoxy)carbonyl] groups prevent the amino groups from participating in unwanted reactions during synthesis. Upon deprotection, the free amino groups can engage in desired chemical reactions, facilitating the synthesis of complex molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
N6-[(1,1-diMethylethoxy)carbonyl]-L-lysine: Similar in structure but lacks the N2-[(phenylMethoxy)carbonyl] group.
N2-[(phenylMethoxy)carbonyl]-L-lysine: Similar in structure but lacks the N6-[(1,1-diMethylethoxy)carbonyl] group.
N6-[(1,1-diMethylethoxy)carbonyl]-N2-methyl-L-lysine: Similar in structure but has a methyl group instead of the phenylMethoxy group.
Uniqueness
L-Lysine, N6-[(1,1-diMethylethoxy)carbonyl]-N2-[(phenylMethoxy)carbonyl]-, phenylMethyl ester is unique due to the presence of both N6-[(1,1-diMethylethoxy)carbonyl] and N2-[(phenylMethoxy)carbonyl] groups, providing dual protection for the amino groups. This dual protection enhances its stability and versatility in synthetic applications, making it a valuable compound in peptide synthesis and other research areas.
Propriétés
IUPAC Name |
benzyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N2O6/c1-26(2,3)34-24(30)27-17-11-10-16-22(23(29)32-18-20-12-6-4-7-13-20)28-25(31)33-19-21-14-8-5-9-15-21/h4-9,12-15,22H,10-11,16-19H2,1-3H3,(H,27,30)(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQCBZHWLOVRHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Amino-5-[(1-ethoxy-1-oxo-3-sulfanylpropan-2-yl)amino]-5-oxopentanoic acid](/img/structure/B12108874.png)

![2-[(4-methoxyphenyl)amino]-1-phenylEthanone](/img/structure/B12108885.png)

![Benzoic acid, 2-[[(3-bromophenoxy)acetyl]amino]-](/img/structure/B12108897.png)

![[3-(2,3-Dichloro-phenyl)-propyl]-methyl-amine](/img/structure/B12108901.png)
![2-[2-[[2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B12108918.png)

![[3'-(Hydroxymethyl)-4',4'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2'-cyclohexane]-1'-yl] acetate](/img/structure/B12108925.png)
